molecular formula C14H12Cl2O2S B1622098 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride CAS No. 885950-96-9

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride

Cat. No. B1622098
M. Wt: 315.2 g/mol
InChI Key: IUVNCPUXUXDWNE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride, also known as 2-CPESC, is an organosulfur compound that is widely used in scientific research applications. It is a colorless solid that is soluble in organic solvents and has a boiling point of 170°C and a melting point of 58°C. 2-CPESC is a versatile reagent that has been used in the synthesis of a variety of organic compounds, and has been used to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Antiplatelet Drugs : The reaction between methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate and 3-nitrobenzenesulfonyl chloride resulted in a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug used in preventing strokes and heart attacks. This showcases the role of related chlorophenyl sulfonyl chlorides in synthesizing medically relevant compounds (Yinghua Li et al., 2012).

  • Electrocatalytic Reduction for Drug Synthesis : Arylethyl chlorides, including structures related to 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride, have been used as precursors in the electrosynthesis of anti-inflammatory drugs. The study demonstrates their reduction at silver cathodes in the presence of CO2, leading to the formation of 2-arylpropanoic acids, which are important in pharmaceutical manufacturing (A. Isse et al., 2005).

  • Adsorption Studies : The interaction of 2-chlorophenol derivatives with silica surfaces was investigated to understand their adsorption behavior. This is crucial for environmental science, particularly in removing contaminants from water. The study confirmed the formation of outer-sphere complexation, which is significant for designing better filtration materials (L. Jayarathna et al., 2019).

  • Sulfonamide Derivatives Synthesis : N-Dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and evaluated for their biological potential. This highlights the compound's role in developing new molecules with possible therapeutic applications (Aziz‐ur‐Rehman et al., 2014).

Material Science and Catalysis

  • Polymeric Catalysts for Organic Synthesis : O-Sulfonated poly(4-vinylpyrrolidonium) chloride, prepared from reactions involving related chlorophenyl sulfonyl chlorides, was used as a solid acid catalyst for synthesizing xanthene derivatives. This demonstrates the compound's utility in facilitating chemical reactions, offering a reusable and efficient catalyst for organic synthesis (F. Shirini et al., 2014).

  • Advanced Oxidation Processes for Water Treatment : Studies on the degradation of organic pollutants, like 4-chlorophenol, using electrochemical oxidation in the presence of carbon black, reveal potential applications in environmental cleanup. This research provides insights into developing more effective methods for treating water contaminated with hazardous organic compounds (J. Boudenne et al., 1999).

properties

IUPAC Name

2-(2-chlorophenyl)-2-phenylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2S/c15-14-9-5-4-8-12(14)13(10-19(16,17)18)11-6-2-1-3-7-11/h1-9,13H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVNCPUXUXDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391025
Record name 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride

CAS RN

885950-96-9
Record name 2-Chloro-β-phenylbenzeneethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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